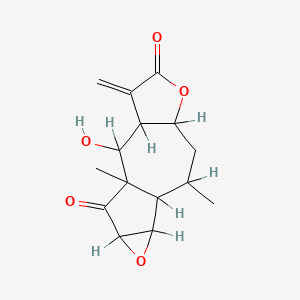
5-Phenylhepta-2,4-dien-6-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylhepta-2,4-dien-6-ynal is an organic compound with the molecular formula C₁₃H₁₀O. It is characterized by a phenyl group attached to a hepta-2,4-dien-6-ynal backbone. This compound is of interest due to its unique structure, which combines alkyne, alkene, and aldehyde functionalities, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylhepta-2,4-dien-6-ynal typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF₃·Et₂O). This method allows for the stereoselective formation of the desired dien-ynal compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylhepta-2,4-dien-6-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The alkyne and alkene groups can be reduced to alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 5-Phenylhepta-2,4-dien-6-ynoic acid.
Reduction: 5-Phenylheptane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Phenylhepta-2,4-dien-6-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which 5-Phenylhepta-2,4-dien-6-ynal exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic aromatic substitution, the phenyl group acts as an electron-rich site that attracts electrophiles. In reduction reactions, the alkyne and alkene groups are hydrogenated to form alkanes, altering the compound’s physical and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylhepta-2,4-dien-6-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Phenylheptane: Fully saturated version of the compound.
5-Phenyl-2,4-heptadien-6-inal: Similar structure but with different positioning of double bonds.
Uniqueness
5-Phenylhepta-2,4-dien-6-ynal is unique due to its combination of alkyne, alkene, and aldehyde functionalities, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .
Propriétés
Numéro CAS |
50565-10-1 |
|---|---|
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-phenylhepta-2,4-dien-6-ynal |
InChI |
InChI=1S/C13H10O/c1-2-12(8-6-7-11-14)13-9-4-3-5-10-13/h1,3-11H |
Clé InChI |
WKBVHEIIKMSMBO-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=CC=CC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
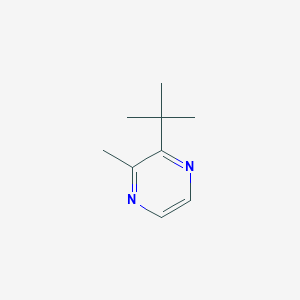
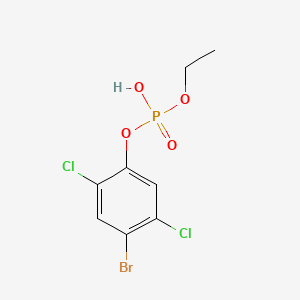
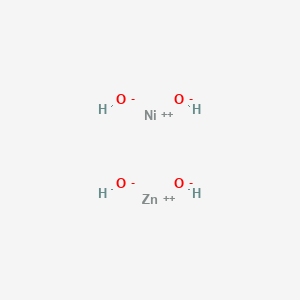
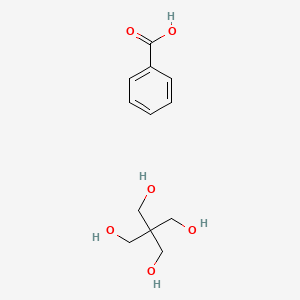


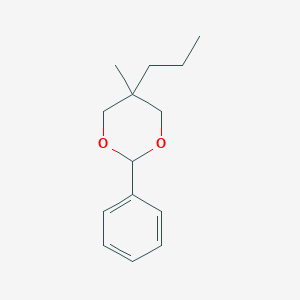
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
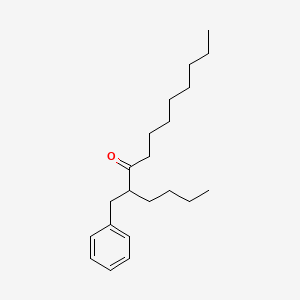
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
